amine CAS No. 1095204-97-9](/img/structure/B1454052.png)
[(5-Phenylthiophen-2-yl)methyl](propan-2-yl)amine
Übersicht
Beschreibung
“(5-Phenylthiophen-2-yl)methylamine” is a chemical compound with the CAS Number: 1095204-97-9 . It has a molecular weight of 231.36 and its IUPAC name is N-[(5-phenyl-2-thienyl)methyl]-2-propanamine . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of “(5-Phenylthiophen-2-yl)methylamine” is C14H17NS . The InChI code for this compound is 1S/C14H17NS/c1-11(2)15-10-13-8-9-14(16-13)12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 231.36 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Electrophilic Aromatic Substitution
This compound has been utilized in a catalyst-free site-selective hydroxyalkylation process with α-trifluoromethyl ketones through electrophilic aromatic substitution . This method is significant for its atom-economical, metal-and catalyst-free approach, yielding good to excellent results.
Medicinal Chemistry
The 2-aminothiophene moiety, which is part of this compound’s structure, is a common feature in FDA-approved drugs. It’s known to confer various biological activities, such as anti-tuberculosis properties by targeting Ag85 enzymes .
Allosteric Modulation
Compounds with a similar structure have been shown to act as allosteric modulators. For instance, they can be specific and selective adenosine A1 receptor ligands, which are important targets in pharmacology .
Antiviral Activity
Derivatives of this compound have been described as inhibitors of hepatitis B virus replication, showcasing the potential of this scaffold in antiviral drug development .
Antimicrobial Properties
The compound’s derivatives have demonstrated antimicrobial activity against various pathogens, including A. fumigatus, G. candidum, C. albicans, and S. racemosum, indicating its utility in creating new antimicrobial agents .
Chemical Synthesis
The compound is available for purchase and is used by scientists in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
Biological Compound Development
Thiophene-based analogs, like this compound, are increasingly being studied for their potential as biologically active compounds. They are crucial for medicinal chemists to develop advanced compounds with diverse biological effects .
Drug-Like Molecule Synthesis
The compound’s structure is integral to the synthesis of drug-like molecules, especially in the context of developing new synthetic methodologies for such compounds .
Eigenschaften
IUPAC Name |
N-[(5-phenylthiophen-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-11(2)15-10-13-8-9-14(16-13)12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROTYIICNXCUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Phenylthiophen-2-yl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



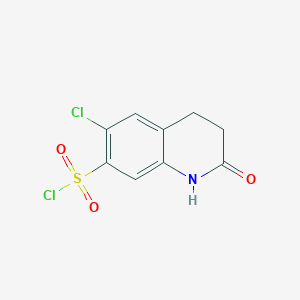
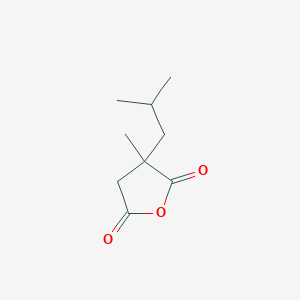


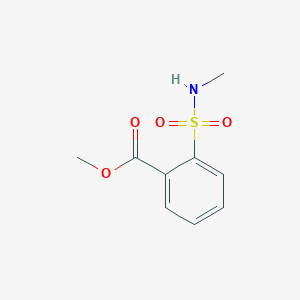
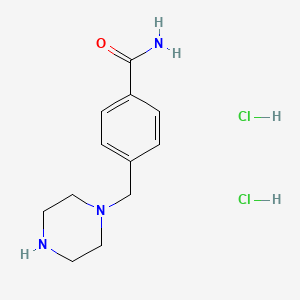

![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)

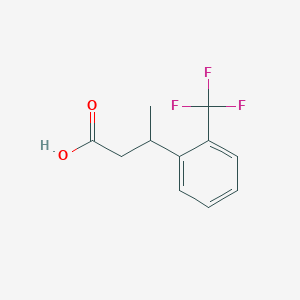
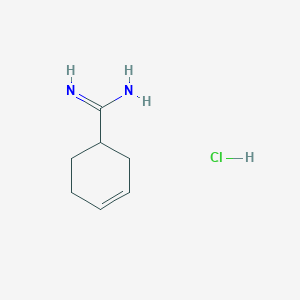
![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)